molecular formula C13H11F3N2O2 B1439499 Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate CAS No. 639784-60-4

Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate

Cat. No. B1439499
CAS RN: 639784-60-4
M. Wt: 284.23 g/mol
InChI Key: UFCMHAIKTZLMJW-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a common substituent in organofluorine chemistry due to its size and the high electronegativity of fluorine .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds is a significant area of research in organic chemistry . Commonly used trifluoromethyl-containing building blocks include ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethyl-containing compounds are diverse. The trifluoromethyl group can participate in various reactions, including nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the presence of the trifluoromethyl group. This group imparts unique physicochemical properties due to the combination of the size and high electronegativity of the fluorine atom .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate and similar compounds are used as precursors in cross-coupling reactions, leading to the formation of condensed pyrazoles and other complex chemical structures (Arbačiauskienė et al., 2011).
  • It is involved in the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles through diazotization and coupling reactions (Ghozlan et al., 2014).
  • Its derivatives have been used in synthesizing novel fluorescent compounds with potential applications in various fields (Zheng et al., 2011).

Biological and Industrial Applications

  • This compound derivatives have shown potential in inhibiting lung cancer cell growth, highlighting their potential in medical research (Zheng et al., 2010).
  • Some derivatives have been identified as potential corrosion inhibitors for mild steel, useful in industrial processes like pickling (Dohare et al., 2017).
  • A novel synthesis method using these compounds has been developed for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, showing potential applications in chemical manufacturing (Ghaedi et al., 2015).

Structural and Spectroscopic Studies

  • Detailed structural analysis of these compounds, including single-crystal X-ray diffraction and DFT studies, has been conducted to understand their physical and chemical properties better (Viveka et al., 2016).

Safety and Hazards

The safety and hazards associated with trifluoromethyl-containing compounds depend on the specific compound. Some trifluoromethyl-containing compounds are considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Trifluoromethyl-containing compounds, including trifluoromethylpyridines, have found extensive applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

properties

IUPAC Name

ethyl 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)11-7-10(17-18-11)8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCMHAIKTZLMJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672249
Record name Ethyl 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

639784-60-4
Record name Ethyl 3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-trifluoromethylacetophenone (10 g, 53.15 mmol) in EtOH (100 mL) was added portionwise sodium ethoxyde (5.43 g, 79.72 mmol) and the mixture was stirred at room temperature during 20 minutes. Dimethyloxalate (8.16 g, 69.09 mmol) was added and the mixture was heated under reflux during 1 hour and then poured into a solution of HCl 1N. After extraction with CH2Cl2, the organic layer was dried over Na2SO4, and concentrated to dryness. The residue was dissolved in EtOH (100 mL), and hydrazine hydrate (3.1 mL, 63.78 mmol) was added dropwise. The mixture was heated under reflux overnight, then poured into water. After extraction with CH2Cl2, the organic layer was dried over Na2SO4, and concentrated to dryness. The solid residue was crystallised from diisopropyloxyde to afford the titled compound as cream crystals (8.42 g, 55.78%).
Quantity
10 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8.16 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
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3.1 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Five
Yield
55.78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
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Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
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Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
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Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate

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